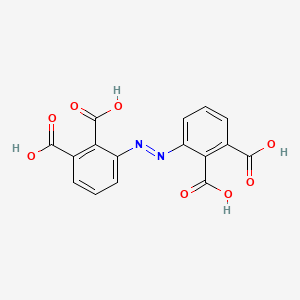
1,2-Benzenedicarboxylic acid, 3,3'-azobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3,3’-azobis- is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an azo group (-N=N-) linking two benzene rings. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- typically involves the reaction of 1,2-benzenedicarboxylic acid with an azo compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- is often scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-azobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Esters or amides are commonly formed.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3,3’-azobis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression.
類似化合物との比較
1,2-Benzenedicarboxylic acid, 3,3’-azobis- can be compared with other similar compounds, such as:
Phthalic acid: Another dicarboxylic acid with similar structural features but without the azo group.
Isophthalic acid: A dicarboxylic acid with carboxylic groups in the meta position.
Terephthalic acid: A dicarboxylic acid with carboxylic groups in the para position.
The presence of the azo group in 1,2-Benzenedicarboxylic acid, 3,3’-azobis- makes it unique and imparts distinct chemical properties that are not observed in the other compounds.
特性
分子式 |
C16H10N2O8 |
|---|---|
分子量 |
358.26 g/mol |
IUPAC名 |
3-[(2,3-dicarboxyphenyl)diazenyl]phthalic acid |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18-10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChIキー |
TTZXAPYVQSZWTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

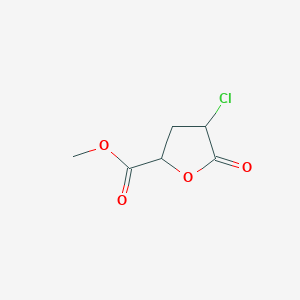
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
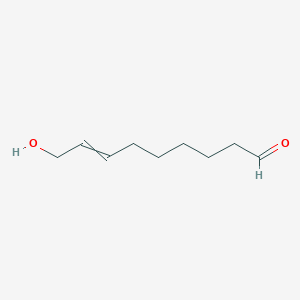
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
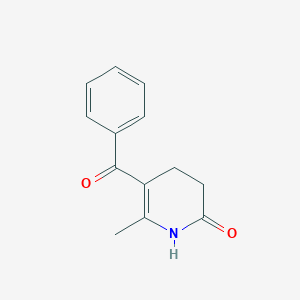
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
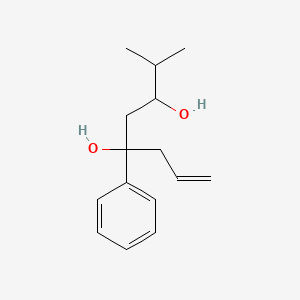
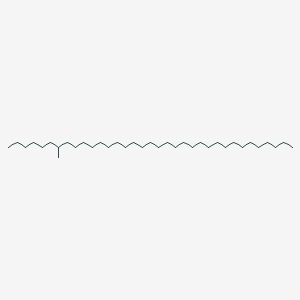
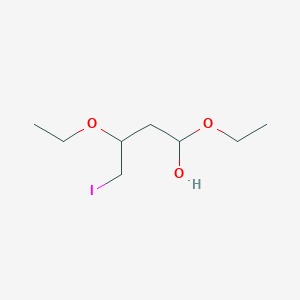


![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
